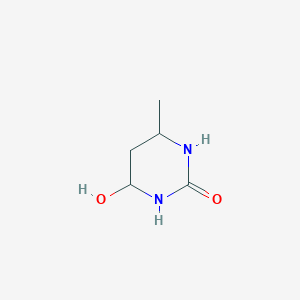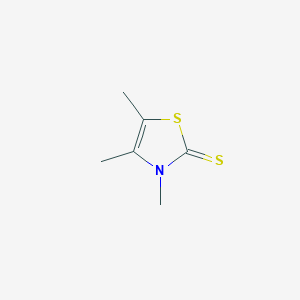![molecular formula C19H15LiS3 B14716359 Lithium, [tris(phenylthio)methyl]- CAS No. 14572-78-2](/img/structure/B14716359.png)
Lithium, [tris(phenylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [tris(phenylthio)methyl]- is an organolithium compound known for its unique chemical properties and reactivity. It is often used in organic synthesis and has applications in various scientific fields. The compound is characterized by the presence of three phenylthio groups attached to a central carbon atom, which is bonded to a lithium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [tris(phenylthio)methyl]- typically involves the reaction of tris(phenylthio)methane with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures, around -78°C, to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods for Lithium, [tris(phenylthio)methyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium, [tris(phenylthio)methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Deprotonation: It can deprotonate weak acids, forming new lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under anhydrous conditions.
Addition Reactions: Reagents such as aldehydes and ketones are used, often in solvents like tetrahydrofuran (THF) at low temperatures.
Deprotonation: Weak acids like alcohols or amines can be deprotonated using Lithium, [tris(phenylthio)methyl]-.
Major Products Formed:
Nucleophilic Substitution: Alkylated or acylated products.
Addition Reactions: Alcohols or ketones with extended carbon chains.
Deprotonation: Lithium salts of the corresponding acids.
Applications De Recherche Scientifique
Lithium, [tris(phenylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Lithium, [tris(phenylthio)methyl]- involves its ability to act as a strong nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The compound’s reactivity is largely due to the presence of the lithium ion, which stabilizes the negative charge on the central carbon atom, making it highly reactive .
Comparaison Avec Des Composés Similaires
- Tris(methylthio)methyl-lithium
- Tris(trimethylsilyl)methyl-lithium
- Bis(trimethylsilyl)methyl-lithium
Comparison: Lithium, [tris(phenylthio)methyl]- is unique due to the presence of phenylthio groups, which provide steric hindrance and influence its reactivity. Compared to its methylthio and trimethylsilyl counterparts, it exhibits different reactivity patterns and stability, making it suitable for specific synthetic applications .
Propriétés
Numéro CAS |
14572-78-2 |
|---|---|
Formule moléculaire |
C19H15LiS3 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
lithium;bis(phenylsulfanyl)methylsulfanylbenzene |
InChI |
InChI=1S/C19H15S3.Li/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Clé InChI |
ZKEDOTSYKSZXLT-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)S[C-](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


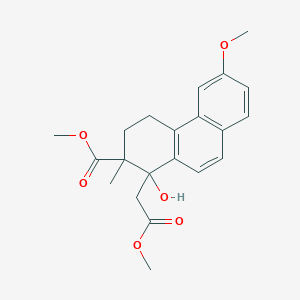
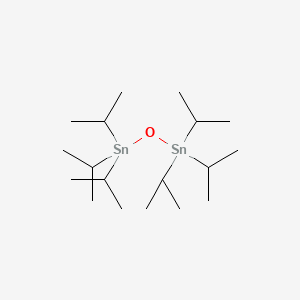
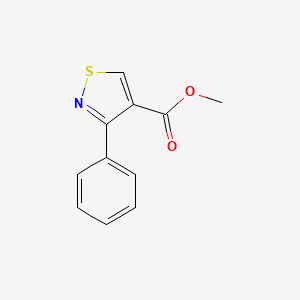
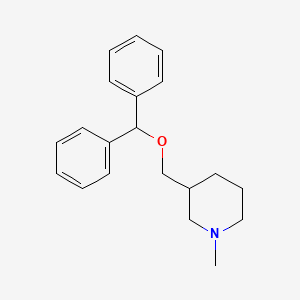
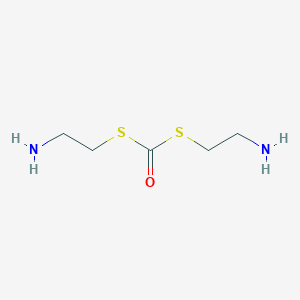
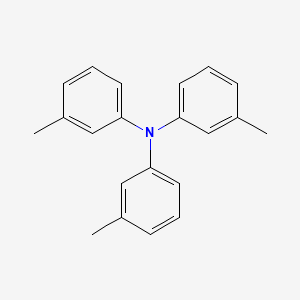
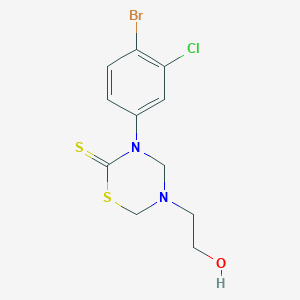
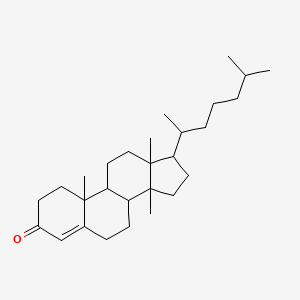

![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
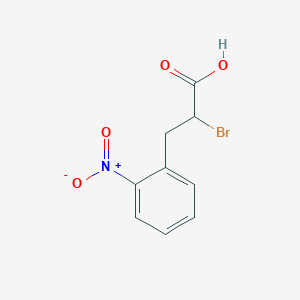
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
